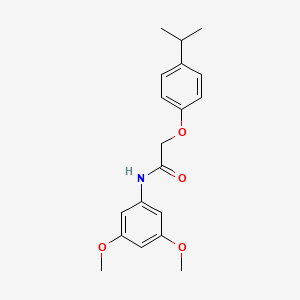![molecular formula C16H17ClO3 B5695772 6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5695772.png)
6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one, also known as LY294002, is a selective inhibitor of phosphatidylinositol 3-kinase (PI3K). It is a small molecule that has been widely used in scientific research for its ability to inhibit PI3K signaling pathway.
作用機序
6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one is a specific inhibitor of PI3K, which is a lipid kinase that phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then activates downstream signaling pathways, including the Akt/mTOR pathway, which promotes cell growth and survival. This compound binds to the ATP-binding pocket of PI3K and inhibits its kinase activity, thereby blocking the generation of PIP3 and downstream signaling.
Biochemical and Physiological Effects
This compound has been shown to inhibit cell growth and induce cell death in various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, this compound has been used to study the role of PI3K signaling in cardiovascular disease, inflammation, and neurodegenerative disorders.
実験室実験の利点と制限
6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one is a specific inhibitor of PI3K and has been widely used in scientific research to study the PI3K signaling pathway. It is a small molecule that can be easily synthesized and purified, and its activity can be easily measured using biochemical assays. However, this compound has some limitations for lab experiments, including its potential off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of 6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one and the PI3K signaling pathway. One direction is the development of more selective and potent inhibitors of PI3K that can be used as potential therapeutic agents. Another direction is the study of the downstream signaling pathways activated by PI3K, including the Akt/mTOR pathway and the MAPK/ERK pathway. Additionally, the role of PI3K signaling in aging and age-related diseases, such as Alzheimer's disease, is an area of active research.
合成法
The synthesis of 6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one involves several steps, including the preparation of 4-propyl-2H-chromen-2-one, the reaction of 4-propyl-2H-chromen-2-one with 6-chloro-7-hydroxychromone, and the reaction of the resulting product with 2-methyl-2-propen-1-ol. The final product is purified by column chromatography and recrystallization. The synthesis of this compound has been reported in several publications, and the yield and purity of the product can vary depending on the specific procedure used.
科学的研究の応用
6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one has been widely used in scientific research to study the PI3K signaling pathway. This pathway plays a critical role in cell growth, survival, and metabolism, and dysregulation of PI3K signaling has been implicated in various diseases, including cancer, diabetes, and cardiovascular disease. This compound has been used to investigate the role of PI3K in these diseases and to develop potential therapeutic interventions.
特性
IUPAC Name |
6-chloro-7-(2-methylprop-2-enoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3/c1-4-5-11-6-16(18)20-14-8-15(19-9-10(2)3)13(17)7-12(11)14/h6-8H,2,4-5,9H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPESBAKCCKIYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5695697.png)







![2-[(isopropylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5695764.png)



![2-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B5695782.png)
![2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5695786.png)